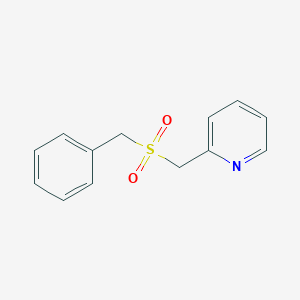
2-(Benzylsulfonylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfonylmethyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a benzylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfonylmethyl)pyridine typically involves the reaction of pyridine with benzylsulfonyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylsulfonylmethyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of reduced pyridine derivatives.
Substitution: Generation of substituted pyridine compounds.
Scientific Research Applications
2-(Benzylsulfonylmethyl)pyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
2-(Benzylsulfonylmethyl)pyridine is compared with other similar compounds, such as 2-(phenylsulfonylmethyl)pyridine and 2-(methylsulfonylmethyl)pyridine. While these compounds share structural similarities, this compound is unique in its benzyl group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
2-(Phenylsulfonylmethyl)pyridine
2-(Methylsulfonylmethyl)pyridine
2-(Ethylsulfonylmethyl)pyridine
This comprehensive overview highlights the significance of 2-(Benzylsulfonylmethyl)pyridine in various scientific and industrial applications
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-(benzylsulfonylmethyl)pyridine |
InChI |
InChI=1S/C13H13NO2S/c15-17(16,10-12-6-2-1-3-7-12)11-13-8-4-5-9-14-13/h1-9H,10-11H2 |
InChI Key |
LKEJGEDZKLBCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















